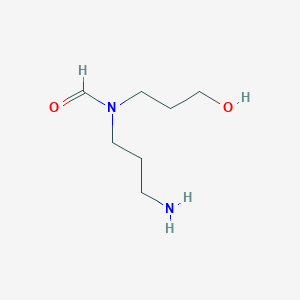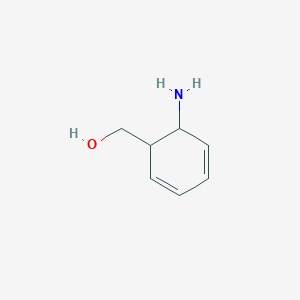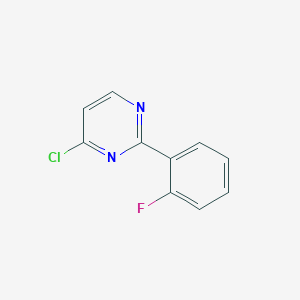
3-(1-Oxo-4-p-tolylphthalazin-2(1h)-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Oxo-4-p-tolylphthalazin-2(1h)-yl)propanenitrile is a complex organic compound that belongs to the class of phthalazinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxo-4-p-tolylphthalazin-2(1h)-yl)propanenitrile typically involves multi-step organic reactions. One possible route could involve the condensation of p-tolylphthalazinone with a suitable nitrile precursor under controlled conditions. The reaction might require specific catalysts, solvents, and temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(1-Oxo-4-p-tolylphthalazin-2(1h)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, acids, or bases depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its biological activity.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-Oxo-4-p-tolylphthalazin-2(1h)-yl)propanenitrile would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biological pathways.
類似化合物との比較
Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Nitrile-containing compounds: Compounds with nitrile functional groups that exhibit similar reactivity.
Uniqueness
3-(1-Oxo-4-p-tolylphthalazin-2(1h)-yl)propanenitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C18H15N3O |
|---|---|
分子量 |
289.3 g/mol |
IUPAC名 |
3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanenitrile |
InChI |
InChI=1S/C18H15N3O/c1-13-7-9-14(10-8-13)17-15-5-2-3-6-16(15)18(22)21(20-17)12-4-11-19/h2-3,5-10H,4,12H2,1H3 |
InChIキー |
ZFNOYWXTJZRMDH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B13098090.png)
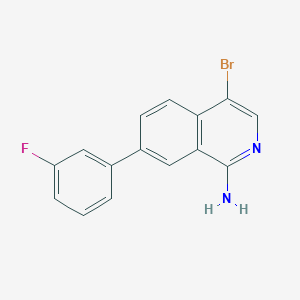
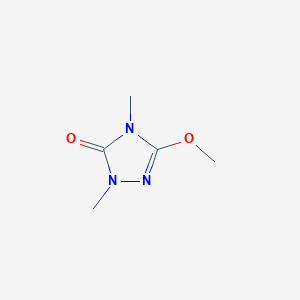
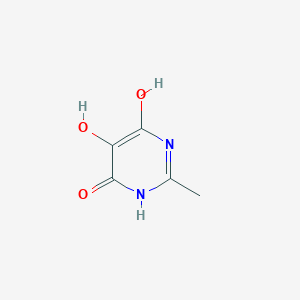
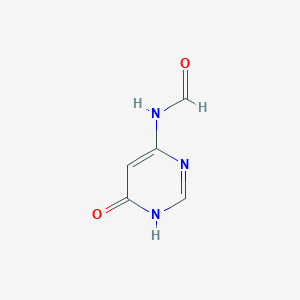
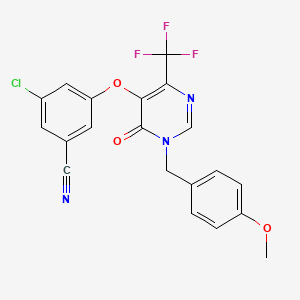
![N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide](/img/structure/B13098140.png)
![3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
![2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13098154.png)
![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)

